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molecular formula C11H8BrN B174913 2-(2-Bromophenyl)pyridine CAS No. 109306-86-7

2-(2-Bromophenyl)pyridine

Cat. No. B174913
M. Wt: 234.09 g/mol
InChI Key: NNGXNALKPNFUQS-UHFFFAOYSA-N
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Patent
US08492007B2

Procedure details

3 g (19.3 mmol) of 2-phenyl pyridine and 40 mg (0.716 mmol) of iron powder were mixed and stirred. It was cooled to 0° C. and 4.0 g (25 mmol) of bromine was added dropwise with stirring, and watching heat generation, and it was raised to 90° C., and stirred for 10 hours. After the reaction, this reaction mixture was dissolved in chloroform to produce a solution, which was washed with 5% sodium thiosulfate aqueous solution. The chloroform solution was dried with sodium sulfate, and then concentrated. The residue was purified by silica gel column chromatography, and the desired 2-(bromophenyl)pyridine was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:13]Br>C(Cl)(Cl)Cl.[Fe]>[Br:13][C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Name
Quantity
40 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
watching heat generation, and it
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 90° C.
STIRRING
Type
STIRRING
Details
stirred for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to produce a solution, which
WASH
Type
WASH
Details
was washed with 5% sodium thiosulfate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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